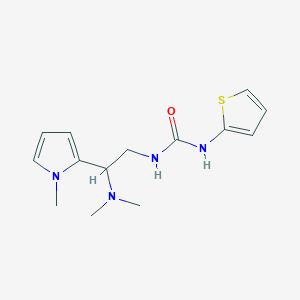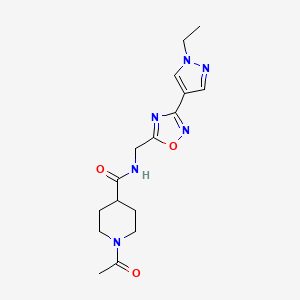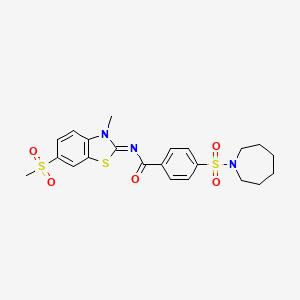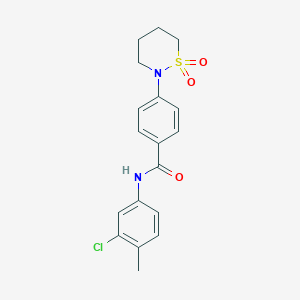
3-Methanesulfonylcyclobutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methanesulfonylcyclobutan-1-one is a chemical compound with the molecular formula C5H8O3S . It has a molecular weight of 148.18 .
Molecular Structure Analysis
The molecular structure of 3-Methanesulfonylcyclobutan-1-one can be analyzed using various techniques. Tools like “What is this?” (WIT) can provide an approximate but rapid and sufficient quality of the structure of a molecule required in the particular steps in Chemical research . Mass spectrometry (MS) can also be used for the analysis of molecular structures of unknown compounds in the gas phase .Aplicaciones Científicas De Investigación
Methane Monooxygenase Catalysis
Methane monooxygenase catalyzes the oxygenation of various compounds, producing products such as methanol and butanol. The process involves radical and carbocationic intermediates, with implications for understanding methane's reaction mechanisms (Ruzicka, Huang, Donnelly, & Frey, 1990).
Anticlastogenic Effect in Lymphocytes
The sodium salt of a related compound, 3,4-secoisopimar-4(18),7,15-trien-3-oic acid, exhibits anticlastogenic activity against ethyl methanesulfonate in human lymphocytes. It suggests potential for genetic damage mitigation (Di Sotto et al., 2012).
Electrochemical Studies
Studies on the electroreduction of Cr(III) in methanesulfonate electrolytes provide insights into the behavior of trivalent chromium ions in these solutions, important for understanding metal-ion interactions in various environments (Protsenko, Kityk, & Danilov, 2011).
Autoxidation of Methanesulfinic Acid
Investigations into the autoxidation of methanesulfinic acid, involving radical species, contribute to our understanding of chemical chain oxidation processes and the formation of sulfuric compounds (Sehested & Holcman, 1996).
Synthesis and Reactions in Organometallic Chemistry
Research into the synthesis of tin(II) 1,3-benzobis(thiophosphinoyl)methanediide complexes and their reactions with aluminum compounds expands our understanding of organometallic chemistry and the potential applications of these compounds (Yang et al., 2012).
Nanoporous Frameworks for Gas Uptake
The development of nanoporous organic polymers based on 1,3,5-triazine units, catalyzed by methane-sulfonic acid, demonstrates significant potential in gas adsorption and separation, especially for carbon dioxide (Xiong et al., 2014).
Direcciones Futuras
The future directions of synthetic chemistry, including organic synthesis, inorganic synthesis, and polymer synthesis, are briefly summarized as Ability Improvement of Synthesis and Application Enhancement of Synthesis . Based on these two topics, several future directions in synthetic chemistry are briefly discussed .
Propiedades
IUPAC Name |
3-methylsulfonylcyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3S/c1-9(7,8)5-2-4(6)3-5/h5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHUSBOFAJSPDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2461824.png)
![4,6-Dimethyl-[1,3,2]dioxathiane 2,2-dioxide](/img/structure/B2461826.png)





![3-[[6-Bromo-3-(6-bromo-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]amino]benzoic acid](/img/structure/B2461835.png)
![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2461836.png)

![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2461839.png)


![N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]acetamide](/img/structure/B2461847.png)